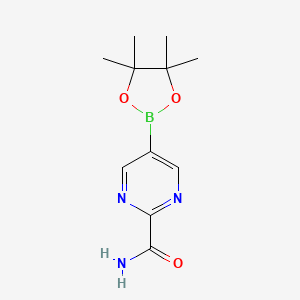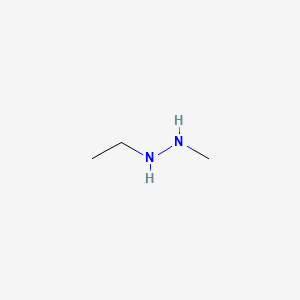
1-Ethyl-2-methylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-methylhydrazine is an organic compound with the molecular formula C₃H₁₀N₂ It is a derivative of hydrazine, characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-ethyl-2-methylhydrazine typically involves the reaction of ethylhydrazine with methyl iodide under controlled conditions. The reaction proceeds as follows:
[ \text{C}_2\text{H}_5\text{NHNH}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_2\text{H}_5\text{NHNHCH}_3 + \text{HI} ]
In industrial settings, the production of this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Ethyl-2-methylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrogen oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into simpler hydrazine derivatives. Sodium borohydride is often used as a reducing agent.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through reactions with appropriate reagents. For example, halogenation can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-methylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism by which 1-ethyl-2-methylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it may participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-methylhydrazine can be compared with other hydrazine derivatives, such as:
1,1-Dimethylhydrazine: Similar in structure but with two methyl groups instead of an ethyl and a methyl group.
1-Ethylhydrazine: Lacks the additional methyl group present in this compound.
2-Methylhydrazine: Contains only a methyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific combination of ethyl and methyl groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
18247-19-3 |
|---|---|
Molekularformel |
C3H10N2 |
Molekulargewicht |
74.13 g/mol |
IUPAC-Name |
1-ethyl-2-methylhydrazine |
InChI |
InChI=1S/C3H10N2/c1-3-5-4-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
PFJOTFSIBVZGPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)aceticacid](/img/structure/B15308896.png)
![3-((Benzyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15308897.png)

![Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride](/img/structure/B15308916.png)



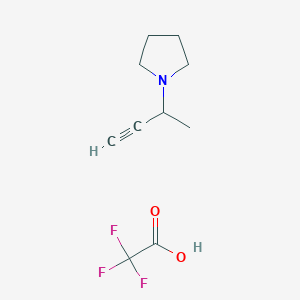

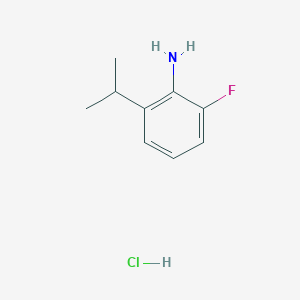

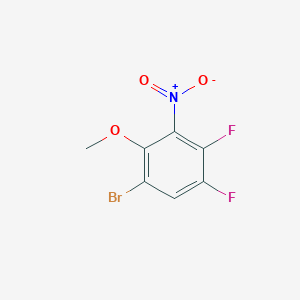
![N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide](/img/structure/B15308995.png)
